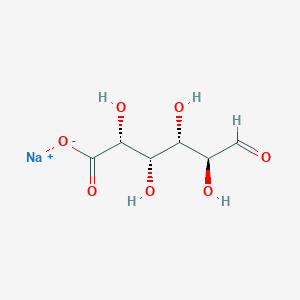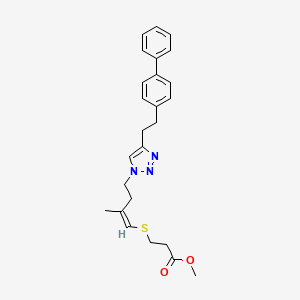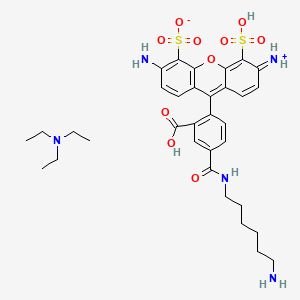![molecular formula C11H16O B12373615 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one](/img/structure/B12373615.png)
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes deuterium atoms Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their chemical and physical properties
準備方法
The synthesis of 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the deuteration of a suitable precursor followed by cyclization and functional group modifications. The reaction conditions often require the use of deuterium gas or deuterated reagents under controlled temperature and pressure to ensure the incorporation of deuterium atoms at specific positions.
Industrial production methods may involve the use of catalytic deuteration processes, which can be scaled up for larger quantities. These methods ensure high yield and purity of the final product, making it suitable for various applications.
化学反応の分析
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where deuterium atoms may be replaced by other functional groups under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学的研究の応用
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of deuterium incorporation on reaction mechanisms and kinetics.
Biology: The compound can be used in metabolic studies to trace the pathways and interactions of deuterated molecules within biological systems.
Medicine: Deuterated compounds are explored for their potential in drug development, as they may exhibit altered pharmacokinetics and reduced metabolic degradation.
Industry: The compound can be used in the development of advanced materials and catalysts, leveraging its unique reactivity and stability.
作用機序
The mechanism of action of 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and reactivity, leading to distinct biological and chemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Compared to other similar compounds, 2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one stands out due to its deuterium incorporation. Similar compounds include:
2-[(Z)-2,3-dihydropent-2-enyl]-3-methylcyclopent-2-en-1-one: Lacks deuterium atoms and may exhibit different reactivity and stability.
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-ethylcyclopent-2-en-1-one: Similar structure but with an ethyl group instead of a methyl group, leading to variations in physical and chemical properties.
The uniqueness of this compound lies in its specific deuterium placement, which can significantly impact its behavior in various applications.
特性
分子式 |
C11H16O |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
2-[(Z)-2,3-dideuteriopent-2-enyl]-3-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H16O/c1-3-4-5-6-10-9(2)7-8-11(10)12/h4-5H,3,6-8H2,1-2H3/b5-4-/i4D,5D |
InChIキー |
XMLSXPIVAXONDL-IMZGHRNZSA-N |
異性体SMILES |
[2H]/C(=C(\[2H])/CC1=C(CCC1=O)C)/CC |
正規SMILES |
CCC=CCC1=C(CCC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



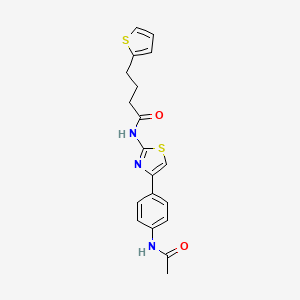
![1-[1,4-Bis(3-methylbutoxy)naphthalen-2-yl]-2-[3-(3-methylbutyl)benzimidazol-1-ium-1-yl]ethanone;bromide](/img/structure/B12373541.png)
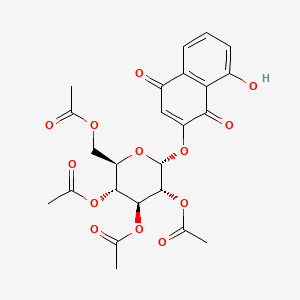
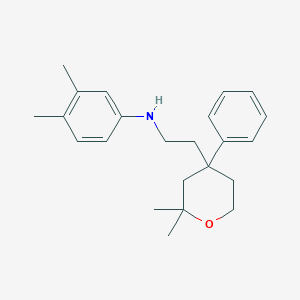



![3-hydroxy-N-[(E)-1H-indol-4-ylmethylideneamino]naphthalene-2-carboxamide](/img/structure/B12373583.png)


